4-(Trifluoromethoxy)benzyl alcohol
Overview
Description
4-(Trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula CF3OC6H4CH2OH. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzyl alcohol moiety. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is known to be used as an organic building block in chemical synthesis .
Mode of Action
It is used in chemical synthesis, suggesting that it interacts with other compounds to form new substances .
Biochemical Pathways
It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Its physical properties, such as boiling point (108 °C/25 mmHg) and density (1.326 g/mL at 25 °C), may influence its bioavailability .
Result of Action
It is used as a substrate specificity of inducible O-demethylase of Sporomusa ovata for methoxynaphthols, methoxyfuran and fluoroanisols under anaerobic conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethoxy)benzyl alcohol. It should be used in a well-ventilated area and avoid contact with moisture . Personal protective equipment should be worn to avoid personal contact and inhalation .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethoxy)benzyl alcohol plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate in the study of inducible O-demethylase of Sporomusa ovata, which is involved in the demethylation of methoxynaphthols, methoxyfuran, and fluoroanisols under anaerobic conditions . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of this compound to the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in the expression of genes involved in metabolic processes . Additionally, it has been shown to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound has been used in kinetic studies of phosphonoformate prodrugs and aquachromium (IV), where it acts as a reagent . These binding interactions often result in conformational changes in the target biomolecules, which can subsequently affect their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of 108 °C at 25 mmHg and a density of 1.326 g/mL at 25 °C . Prolonged exposure to certain conditions may lead to its degradation, which can impact its efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. For example, studies have shown that high doses of this compound can cause significant changes in cellular function and metabolism, leading to toxic effects . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s efficacy in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound has been shown to undergo metabolic transformations, leading to the formation of different metabolites. These metabolic pathways often involve the action of specific enzymes that catalyze the conversion of this compound into its metabolites . The effects of these metabolic transformations on metabolic flux and metabolite levels are critical factors in understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. The compound can interact with various transporters and binding proteins that facilitate its movement across cellular membranes. For instance, this compound has been shown to be transported within cells through specific transporters, leading to its accumulation in certain cellular compartments . These interactions play a crucial role in determining the compound’s localization and its subsequent effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in specific subcellular compartments, where it exerts its biochemical effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzyl alcohol typically involves the trifluoromethoxylation of benzyl alcohol derivatives. One common method includes the reaction of this compound with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . Another method involves the use of trifluoromethyl ethers, which are prepared using reagents like XtalFluor-E and trichloroisocyanuric acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale trifluoromethoxylation reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Titanium dioxide, molecular oxygen, visible light.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Sodium hydride, trichloroacetonitrile.
Major Products Formed:
Oxidation: Corresponding aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-(Trifluoromethoxy)benzyl alcohol is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme specificity and metabolic pathways.
Medicine: The compound is employed as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethyl)benzaldehyde
Comparison: 4-(Trifluoromethoxy)benzyl alcohol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to its analogs. For example, 4-(Trifluoromethyl)benzyl alcohol lacks the oxygen atom in the trifluoromethoxy group, resulting in different reactivity and stability profiles . Similarly, 4-(Trifluoromethoxy)benzyl bromide contains a bromine atom, making it more reactive in substitution reactions .
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOZAOCYJDPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169637 | |
Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-74-9 | |
Record name | 4-(Trifluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1736-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 4-(trifluoromethoxy)benzyl alcohol was not transformed into hydroxylated products by the O-demethylase activity from Sporomusa ovata. What does this suggest about the enzyme's substrate specificity?
A1: The fact that this compound remained unchanged suggests that the O-demethylase enzyme from Sporomusa ovata has a specific preference for the structure of its substrates. [] While the enzyme effectively cleaves methyl-oxygen bonds in a range of methoxy-containing compounds, the presence of the trifluoromethyl group and the benzyl alcohol moiety in this compound appears to hinder its recognition and processing by the enzyme. This highlights the importance of specific structural features for substrate binding and enzymatic activity in this anaerobic O-demethylation process.
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